AKT1-E17K Mutant vs. Pan-AKT Potency
Akt1-IN-4 exhibits sub-15 nM inhibitory activity (IC50 < 15 nM) against the AKT1-E17K mutant kinase . In contrast, the pan-AKT inhibitor capivasertib (AZD5363) shows IC50 values of 5 nM, 6 nM, and 7 nM for AKT1, AKT2, and AKT3, respectively, but its specific potency against the AKT1-E17K mutant is not reported to be enhanced, with studies indicating that selective AKT1-E17K inhibitors demonstrate superior in vivo efficacy in mutant-driven models compared to capivasertib [1].
| Evidence Dimension | Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 < 15 nM (AKT1-E17K mutant) |
| Comparator Or Baseline | Capivasertib (Pan-AKT inhibitor): IC50 values of 5, 6, 7 nM for AKT1/2/3 wild-type; limited enhanced potency on mutant. |
| Quantified Difference | Not directly quantified, but clinical-stage mutant-selective inhibitors demonstrate superior efficacy to pan-AKT inhibitors in AKT1-E17K models. |
| Conditions | Biochemical kinase assay |
Why This Matters
This ensures experiments specifically interrogate AKT1-E17K-driven biology without confounding off-target effects on wild-type AKT isoforms.
- [1] Wyseure T, Ibrahim N, Rush Z, et al. Abstract C081: Discovery and characterization of AKT1-E17K mutant-selective inhibitors for the treatment of AKT1-E17K mutant cancers. Mol Cancer Ther (2025) 24 (10_Supplement): C081. View Source
